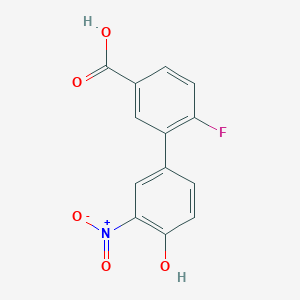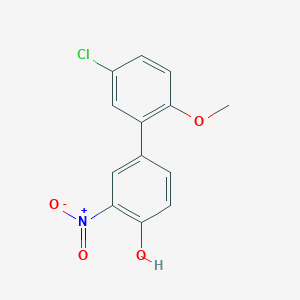
4-(2-Chloro-5-methoxyphenyl)-2-nitrophenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Chloro-5-methoxyphenyl)-2-nitrophenol, 95% (4-CMP-2NP) is a phenolic compound used in a variety of scientific research applications. It is a colorless solid with a melting point of 204-206 °C and a boiling point of 250-252 °C. 4-CMP-2NP is soluble in water, ethanol, and methanol, and is insoluble in ether and benzene. It is an important starting material for the synthesis of many organic compounds, and is a useful intermediate for the synthesis of a variety of organic compounds.
Mechanism of Action
4-(2-Chloro-5-methoxyphenyl)-2-nitrophenol, 95% is a phenolic compound that acts as an antioxidant, scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS). It also acts as a chelator, binding to metals and preventing them from participating in redox reactions. In addition, 4-(2-Chloro-5-methoxyphenyl)-2-nitrophenol, 95% has been shown to inhibit the activity of certain enzymes, such as lipoxygenase and cyclooxygenase.
Biochemical and Physiological Effects
4-(2-Chloro-5-methoxyphenyl)-2-nitrophenol, 95% has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 4-(2-Chloro-5-methoxyphenyl)-2-nitrophenol, 95% has anti-inflammatory and anti-cancer properties. It has also been shown to inhibit the growth of certain bacteria and fungi. In addition, 4-(2-Chloro-5-methoxyphenyl)-2-nitrophenol, 95% has been shown to reduce the production of pro-inflammatory cytokines and to induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
The main advantage of using 4-(2-Chloro-5-methoxyphenyl)-2-nitrophenol, 95% in laboratory experiments is its low cost and availability. It is also relatively stable and easy to store. However, it is important to note that 4-(2-Chloro-5-methoxyphenyl)-2-nitrophenol, 95% can be toxic to certain organisms and should be handled with care. In addition, its solubility in water is limited and it is not very soluble in organic solvents.
Future Directions
Future research on 4-(2-Chloro-5-methoxyphenyl)-2-nitrophenol, 95% should focus on further elucidating its biochemical and physiological effects. This could include studies on its effects on the immune system, metabolism, and gene expression. In addition, further studies should be conducted to investigate its potential as an anti-cancer and anti-inflammatory agent. Finally, further research should be conducted to explore its potential as a chelator, as well as its potential to inhibit enzymes involved in redox reactions.
Synthesis Methods
4-(2-Chloro-5-methoxyphenyl)-2-nitrophenol, 95% can be synthesized from the reaction of 2-chloro-5-methoxyphenol with 2-nitrophenol in an aqueous solution. The reaction is carried out at a temperature of 80-85 °C for 30-60 minutes. The reaction mixture is then cooled to room temperature and filtered to remove any insoluble material. The product is then recrystallized from a mixture of ethanol and water.
Scientific Research Applications
4-(2-Chloro-5-methoxyphenyl)-2-nitrophenol, 95% is widely used in scientific research as a starting material for the synthesis of a variety of organic compounds. It is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. In addition, it is used as an intermediate in the synthesis of heterocyclic compounds, such as pyridines, quinolines, and thiophenes. 4-(2-Chloro-5-methoxyphenyl)-2-nitrophenol, 95% is also used in the synthesis of polymers, dyes, and other specialty chemicals.
properties
IUPAC Name |
4-(2-chloro-5-methoxyphenyl)-2-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO4/c1-19-9-3-4-11(14)10(7-9)8-2-5-13(16)12(6-8)15(17)18/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYASYVVEHNNUTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)C2=CC(=C(C=C2)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70686299 |
Source


|
| Record name | 2'-Chloro-5'-methoxy-3-nitro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chloro-5-methoxyphenyl)-2-nitrophenol | |
CAS RN |
1261888-58-7 |
Source


|
| Record name | 2'-Chloro-5'-methoxy-3-nitro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[Benzo(b)thiophen-2-yl]-2-nitrophenol, 95%](/img/structure/B6382814.png)








